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Compound of Interest

Compound Name: 3-Methylcarbazole

CAS No.: 4630-20-0

Cat. No.: B1211384

Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-
Methylcarbazole, a key heterocyclic aromatic compound of interest to researchers in

medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition, offering a foundational resource for its

characterization and application.

Spectroscopic Data Summary
The empirical and spectral data for 3-Methylcarbazole (C₁₃H₁₁N, Molar Mass: 181.24 g/mol )

are systematically presented below. These tables offer a quantitative summary of its key

spectroscopic features for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.04 d 7.91 1H H-5

7.94 s - 1H N-H

7.87 s - 1H H-4

7.40 d 8.16 2H H-1, H-8

7.32 d 8.16 1H H-2

7.21 m - 2H H-6, H-7

2.53 s - 3H -CH₃ (at C-3)

Solvent: CDCl₃, Spectrometer Frequency: 270 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Carbon Type Assignment

139.8 C C-1a

137.7 C C-8a

128.7 C C-5a

127.1 CH C-1

125.6 CH C-7

123.5 C C-4a

123.2 C C-3

120.2 CH C-4, C-5

119.2 CH C-2

110.5 CH C-8

110.2 CH C-6

21.4 CH₃ -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 67.5 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3407 Sharp N-H Stretch

2915 Medium C-H Stretch (methyl)

1607, 1495, 1475 Strong Aromatic C=C Stretch

807, 749, 729 Strong
Substituted Benzene (C-H

bend)

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

181 100 [M]⁺ (Molecular Ion)

180 78 [M-H]⁺

152 8 [M-H-HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections outline the methodologies for the acquisition of the spectroscopic data

presented above. These protocols are representative of standard practices for the analysis of

small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Methylcarbazole was dissolved in 0.7-1.0

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL Spectrometer operating at

a frequency of 270 MHz for proton and 67.5 MHz for carbon nuclei.[1]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier

transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical

shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 3-Methylcarbazole was finely ground with anhydrous

potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a Perkin Elmer FTIR Spectrophotometer

model 1650.[1]

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Mode: Transmittance.

Data Processing: The spectrum was baseline corrected and the peaks were identified and

assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)
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Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography.

Instrumentation: Mass spectra were recorded on an AEI-MS 12 instrument using electron

ionization (EI).[1]

Acquisition Parameters:

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-500.

Scan Speed: 1-2 scans/second.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak

and the major fragment ions. The relative intensities of the peaks were calculated based on the

most abundant ion (base peak).

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of 3-
Methylcarbazole using the spectroscopic techniques described in this guide.
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Caption: Workflow for the spectroscopic analysis of 3-Methylcarbazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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